molecular formula C14H17Cl2NO4S B275265 Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate

Katalognummer B275265
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: KVFOCBGLMJJPQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate, also known as Suvorexant, is a novel drug that belongs to the class of orexin receptor antagonists. It was approved by the FDA in 2014 for the treatment of insomnia, a sleep disorder that affects millions of people worldwide. Suvorexant works by blocking the action of orexin, a neuropeptide that regulates wakefulness and sleep.

Wirkmechanismus

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate works by blocking the action of orexin, a neuropeptide that regulates wakefulness and sleep. Orexin is produced by neurons in the hypothalamus, a region of the brain that controls many physiological functions including sleep. Orexin acts on two receptors, known as orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), to promote wakefulness. Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate blocks both OX1R and OX2R, which leads to the promotion of sleep.
Biochemical and Physiological Effects:
Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has been shown to have a dose-dependent effect on sleep parameters such as sleep onset latency, total sleep time, and wake after sleep onset. It has also been shown to have minimal effects on next-day cognitive and psychomotor performance. Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has a half-life of approximately 12 hours and is metabolized by the liver.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action. It has been extensively studied in preclinical and clinical trials, which makes it a reliable tool for sleep research. However, Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has some limitations for lab experiments. It is a prescription drug that requires approval from regulatory agencies, which can be time-consuming and costly. It also has potential side effects that need to be considered when designing experiments.

Zukünftige Richtungen

There are several future directions for the study of Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate. One area of research is the potential use of Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate in the treatment of other sleep disorders such as narcolepsy and sleep apnea. Another area of research is the development of new orexin receptor antagonists with improved pharmacological properties. Additionally, the role of orexin in other physiological functions such as appetite regulation and stress response is an area of active research.

Synthesemethoden

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate is synthesized through a multi-step process starting from 2,4-dichlorobenzonitrile and piperidine. The first step involves the reaction of 2,4-dichlorobenzonitrile with ethyl chloroformate to form ethyl 2,4-dichlorobenzoylformate. The second step involves the reaction of ethyl 2,4-dichlorobenzoylformate with piperidine to form ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate, which is Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has been extensively studied in preclinical and clinical trials for the treatment of insomnia. It has been shown to improve sleep onset latency, total sleep time, and wake after sleep onset in patients with insomnia. Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has also been studied for its potential use in other sleep disorders such as narcolepsy and sleep apnea.

Eigenschaften

Molekularformel

C14H17Cl2NO4S

Molekulargewicht

366.3 g/mol

IUPAC-Name

ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C14H17Cl2NO4S/c1-2-21-14(18)10-5-7-17(8-6-10)22(19,20)13-4-3-11(15)9-12(13)16/h3-4,9-10H,2,5-8H2,1H3

InChI-Schlüssel

KVFOCBGLMJJPQH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Kanonische SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.